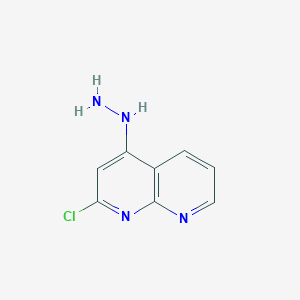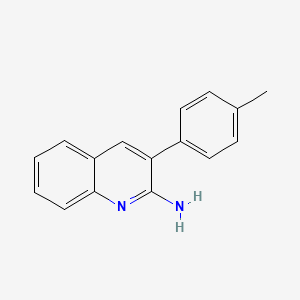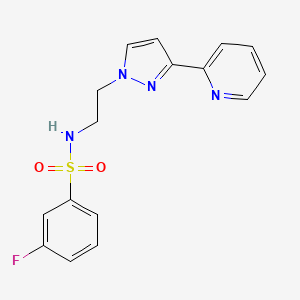
2-Chloro-4-hydrazinyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-hydrazinyl-1,8-naphthyridine” is a chemical compound with the molecular formula C8H7ClN4. Its molecular weight is 194.62 . It is also known by the IUPAC name "(2-chloro-1,8-naphthyridin-4-yl)hydrazine".
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13). Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 408.5±45.0 °C. The predicted density is 1.513±0.06 g/cm3 . The pKa value is predicted to be 5.20±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecular Structures
Research has been conducted on the synthesis of complex molecular structures using 2-Chloro-4-hydrazinyl-1,8-naphthyridine derivatives. For instance, the compound has been involved in the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, showcasing its utility in creating compounds with potential biological activities (Mogilaiah & Chowdary, 2002). Furthermore, the development of 1,8-naphthyridine-based ligands for Ru(II) complexes indicates its significance in constructing bridging ligands with potential applications in catalysis and materials science (Singh & Thummel, 2009).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of this compound derivatives. For instance, the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles have been investigated, highlighting the compound's role in creating antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009). This research signifies the potential of this compound derivatives in developing new antimicrobial agents.
Photoluminescent Properties
The study of photoluminescent properties in derivatives of this compound has also been a subject of interest. For example, the synthesis and structural characterization of certain complexes have revealed their photoluminescent properties, indicating potential applications in optical materials and sensors (Zuo, Fu, Che, & Cheung, 2003).
Antitumor Activities
Additionally, the exploration of antitumor activities of novel functionalized 1,8-naphthyridine derivatives demonstrates the compound's potential in medicinal chemistry. Efficient synthesis methods have been developed for these derivatives, with several compounds showing promising antiproliferative properties in vitro against cancer cells (Fu et al., 2015).
Zukünftige Richtungen
The synthesis of 1,8-naphthyridines, including “2-Chloro-4-hydrazinyl-1,8-naphthyridine”, is an active area of research due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
Eigenschaften
IUPAC Name |
(2-chloro-1,8-naphthyridin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSHWDTUUOFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,6-dimethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873021.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride](/img/structure/B2873023.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)


![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)
